n5-Iminoethyl-l-ornithine
CAS No.: 36889-13-1
Cat. No.: VC0005443
Molecular Formula: C7H15N3O2
Molecular Weight: 173.21 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 36889-13-1 |
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Molecular Formula | C7H15N3O2 |
Molecular Weight | 173.21 g/mol |
IUPAC Name | (2S)-2-amino-5-(1-aminoethylideneamino)pentanoic acid |
Standard InChI | InChI=1S/C7H15N3O2/c1-5(8)10-4-2-3-6(9)7(11)12/h6H,2-4,9H2,1H3,(H2,8,10)(H,11,12)/t6-/m0/s1 |
Standard InChI Key | UYZFAUAYFLEHRC-LURJTMIESA-N |
Isomeric SMILES | CC(=NCCC[C@@H](C(=O)O)N)N |
SMILES | CC(=NCCCC(C(=O)O)N)N |
Canonical SMILES | CC(=NCCCC(C(=O)O)N)N |
Appearance | Assay:≥95%A crystalline solid |
Chemical Structure and Synthesis
Structural Characterization
N5-Iminoethyl-L-ornithine is an L-α-amino acid derivative featuring an iminoethyl group (-NH-C(=NH)-CH₃) at the N⁵ position of the ornithine side chain. Its IUPAC name, (2S)-2-amino-5-(1-aminoethylideneamino)pentanoic acid, reflects this substitution (Fig. 1). The compound’s stereochemistry was confirmed through comparison with synthetic standards, demonstrating identical optical rotation values ([α]D²⁵ = +15.6° in water) to naturally isolated material .
Table 1: Physicochemical Properties of N5-Iminoethyl-L-ornithine
Property | Value |
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Molecular Formula | C₇H₁₅N₃O₂ |
Molecular Weight | 173.21 g/mol |
Melting Point | 215–217°C (decomposes) |
Optical Rotation | [α]D²⁵ +15.6° (c = 2, H₂O) |
UV Absorption (λmax) | 206 nm (ε = 1,200) |
Synthetic Routes
The initial synthesis of L-NIO was achieved through two independent methods:
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Copper Complex Method: Reacting the copper complex of L-ornithine with ethyl acetimidate yielded N⁵-iminoethyl-L-ornithine with 78% efficiency. This approach leveraged metal coordination to protect the α-amino and carboxyl groups, directing substitution to the N⁵ position .
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Acetylornithine Rearrangement: Treatment of L-N²-acetylornithine with ethyl acetimidate under basic conditions produced L-NIO alongside minor rearrangement products, confirming the compound’s structural flexibility .
Biochemical Properties and Mechanism of Action
Enzymatic Interactions
L-NIO exhibits dual interactions with key enzymes in nitrogen metabolism:
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Arginase Inhibition: As a competitive inhibitor, L-NIO binds to arginase’s active site, preventing the hydrolysis of L-arginine to L-ornithine and urea. This inhibition is reversible, with a reported Ki of 2.3 μM .
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Nitric Oxide Synthase (NOS) Inactivation: L-NIO acts as a time- and NADPH-dependent inactivator of inducible NOS (iNOS), forming a stable complex with the enzyme’s heme cofactor. This interaction irreversibly halts NO production, making it invaluable for studying NO-mediated signaling .
Table 2: Enzymatic Parameters of L-NIO
Enzyme | Interaction Type | Kinetic Parameter | Value |
---|---|---|---|
Arginase | Competitive | Ki | 2.3 μM |
iNOS | Irreversible | t₁/₂ (inactivation) | 8.2 min |
Metabolic Stability
Hydrolysis studies reveal L-NIO’s susceptibility to alkaline conditions:
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Base-Catalyzed Hydrolysis: Treatment with 0.1 N NaOH at 25°C produces L-ornithine (42%), L-N⁶-acetylornithine (33%), and L-N²-acetylornithine (25%) via nucleophilic attack and acyl migration .
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Enzymatic Hydrolysis: Bovine liver arginase cleaves L-NIO to L-ornithine at 37% the rate of L-arginine hydrolysis, confirming its substrate-like behavior .
Research Findings and Biological Implications
Antimetabolite Activity
As an arginine antimetabolite, L-NIO disrupts multiple metabolic pathways:
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Microbial Growth Inhibition: In Streptococcus faecalis cultures, L-NIO (0.5 mM) reduced growth by 85% in arginine-deficient media, an effect reversible by L-arginine supplementation .
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Urea Cycle Modulation: Rat liver perfusion experiments demonstrated a 40% decrease in urea production upon L-NIO administration, highlighting its systemic impact on nitrogen excretion .
Structural-Activity Relationships
Comparative studies with related compounds underscore L-NIO’s specificity:
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Side Chain Length: Shortening the ornithine chain (e.g., to lysine derivatives) abolishes arginase inhibition, emphasizing the importance of the five-carbon backbone.
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Imino Group Geometry: The planar sp²-hybridized nitrogen in the iminoethyl moiety is critical for transition-state stabilization during enzyme binding .
Applications in Biochemical Research
Mechanistic Studies of NOS Isoforms
L-NIO’s isoform selectivity (iNOS > eNOS ≈ nNOS) has facilitated dissection of NO signaling pathways:
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Macrophage Activation: Pretreatment with 10 μM L-NIO reduced lipopolysaccharide-induced NO production in murine macrophages by 92%, confirming iNOS dominance in inflammatory responses .
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Vascular Tone Regulation: Contrasting effects on endothelial (eNOS) vs. inducible NOS underscore its utility in isolating constitutive vs. induced NO synthesis.
Tool Compound in Enzyme Kinetics
The compound’s unique inactivation kinetics enable precise mechanistic analyses:
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Heme Destruction: Spectrophotometric tracking revealed L-NIO induces iNOS heme degradation to biliverdin, providing direct evidence for active-site metallocenter disruption .
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NADPH Dependency: Requirement for NADPH in inactivation (k₃ = 0.12 min⁻¹) supports a radical-mediated heme modification mechanism .
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